Product packaging for Glycine sodium salt hydrate(Cat. No.:CAS No. 207300-76-3)

Glycine sodium salt hydrate

Cat. No.: B1592675
CAS No.: 207300-76-3
M. Wt: 115.06 g/mol
InChI Key: CIJQGPVMMRXSQW-UHFFFAOYSA-M
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Description

Glycine sodium salt hydrate is a useful research compound. Its molecular formula is C2H6NNaO3 and its molecular weight is 115.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6NNaO3 B1592675 Glycine sodium salt hydrate CAS No. 207300-76-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-aminoacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJQGPVMMRXSQW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635459
Record name Sodium aminoacetate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207300-76-3
Record name Sodium aminoacetate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Glycine Derivatives in Scientific Inquiry

Glycine (B1666218), in its fundamental form, is a crucial building block of proteins and plays a role as a neurotransmitter. irjmets.comwikipedia.org Its derivatives, including glycine sodium salt hydrate (B1144303), expand upon these foundational roles and are instrumental in diverse areas of research. irjmets.com These derivatives are recognized for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, making them attractive for therapeutic development. irjmets.com

In the realm of chemical synthesis, glycine and its derivatives are pivotal. They serve as precursors and intermediates in the creation of more complex molecules. wikipedia.org For instance, they are fundamental to the synthesis of unnatural amino acids and peptides, which are essential for developing novel therapeutic agents and research tools. acs.orgnih.gov The ability to modify the basic glycine structure allows for the introduction of various functional groups, leading to compounds with tailored properties for specific applications in drug discovery and materials science. acs.org Furthermore, glycine derivatives are utilized in laboratory techniques such as electrophoresis and chromatography, where they act as buffering agents to maintain stable pH conditions. spectrumchemical.comcalpaclab.com

Historical Context of Glycine Sodium Salt Hydrate Research

Historically, research involving glycine (B1666218) and its salts has been foundational to understanding amino acid chemistry and its biological roles. Early investigations likely focused on the fundamental properties of glycine and its behavior in solution, including its interactions with metal ions to form salts like glycine sodium salt. The hygroscopic nature of solid sodium glycinate (B8599266), a white or pale yellow crystalline powder soluble in water, would have been an early observation.

A significant area of historical and ongoing research is the study of the crystalline structure of glycine and its salts. For example, studies on glycine sodium nitrate, a related compound, have revealed a polymeric structure where the glycine molecule exists in a zwitterionic form. scielo.org.mx Such research, employing techniques like X-ray diffraction, has been crucial for understanding how these molecules pack in a solid state, which influences their physical and chemical properties. scielo.org.mx The investigation into the crystal structure of various glycine polymorphs, and how additives like sodium chloride influence their formation, has also been a subject of detailed study, revealing nonclassical nucleation pathways. pnas.org

The use of glycine derivatives in industrial applications also has a historical basis. For example, glycine is an intermediate in the manufacturing of various chemical products, including herbicides. wikipedia.org This historical use in chemical synthesis has paved the way for more advanced applications in academic research.

Current Research Landscape and Emerging Themes

Elucidation of Crystalline Structures

Determining the precise three-dimensional arrangement of atoms within a crystal is fundamental to understanding its properties. Techniques like X-ray diffraction are indispensable tools for this purpose.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement in a crystalline solid. This technique has been employed to study glycine-salt co-crystals. For instance, the structure of glycine sodium nitrate, a related compound, was determined at low temperatures using SC-XRD. scielo.org.mxredalyc.org The analysis revealed a monoclinic crystal system with the space group Cc and provided precise cell parameters. scielo.org.mxredalyc.org

In studies directly investigating the influence of sodium salts on glycine polymorphism, SC-XRD was used to analyze a β-glycine crystal grown in a saltwater (NaCl) solution. pnas.org The measurement identified the crystal's habit, which includes specific polar faces. pnas.org This structural information is vital for understanding how ions in the solution interact with the growing crystal surfaces. pnas.org

Table 1: Crystallographic Data for Glycine Sodium Nitrate This table presents data for a related glycine-salt co-crystal, illustrating the type of information obtained from single crystal X-ray diffraction studies.

Parameter Value Reference
Compound Glycine Sodium Nitrate scielo.org.mxredalyc.org
Formula C₂H₅N₂NaO₅ scielo.org.mx
Crystal System Monoclinic scielo.org.mxredalyc.org
Space Group Cc scielo.org.mxredalyc.org
a (Å) 14.329 (3) scielo.org.mx
b (Å) 5.2662 (11) scielo.org.mx
c (Å) 9.1129 (18) scielo.org.mx
β (°) 119.10 (3) scielo.org.mx
Volume (ų) 600.9 (2) scielo.org.mx

Powder X-ray diffraction (PXRD) is a powerful and common technique for identifying different polymorphic forms of a compound. mdpi.com It is particularly useful for analyzing the products of crystallization experiments to determine which polymorphs are present. nih.govntnu.no In the study of glycine, PXRD patterns serve as fingerprints for the α, β, and γ forms, as each polymorph has a unique crystal lattice that produces a distinct diffraction pattern. google.comresearchgate.net

Researchers use PXRD to examine the solids obtained from glycine crystallization in the presence of sodium salts. nih.govresearchgate.netmdpi.com For example, when glycine is crystallized from a pure aqueous solution, PXRD analysis confirms the product is α-glycine. google.com Conversely, when crystallized from solutions with high concentrations of sodium chloride, the PXRD patterns correspond to the γ-form. ntnu.nogoogle.com This allows for a systematic study of how additives like NaCl influence the polymorphic outcome. ntnu.noresearchgate.net

Table 2: Characteristic PXRD Peaks for Glycine Polymorphs

Polymorph Characteristic 2θ Peaks (°) Reference
α-glycine 14.7, 29.7, 36.3 researchgate.net

Single Crystal X-ray Diffraction Studies

Polymorphism of Glycine and the Influence of Sodium Ions

Glycine is known to crystallize into at least three polymorphic forms under ambient conditions, designated α, β, and γ. mdpi.com The thermodynamic stability of these forms follows the order γ > α > β. mdpi.com However, the most stable form (γ-glycine) is not always the one that crystallizes. The presence of sodium salts in the crystallization medium has a profound effect on the nucleation, stabilization, and transformation of these polymorphs. nih.govntnu.no

Classical nucleation theory posits that crystals form directly from a supersaturated solution. However, recent research indicates that glycine crystallization, both with and without salt additives, follows a nonclassical, multi-step pathway. pnas.orgnih.gov Studies have revealed the presence of prenucleation aggregates or clusters in aqueous glycine solutions before any crystalline phase is detected. pnas.orgpnas.orgacs.org

Even in pure water, the initial crystalline form to appear is the metastable β-polymorph. pnas.orgpnas.org This β-glycine is extremely short-lived, converting to the more stable α-glycine in under a second. pnas.orgpnas.org This observation of a transient, metastable intermediate supports a nonclassical, two-step nucleation mechanism, challenging the long-held view that α-glycine forms directly. pnas.orgnih.gov

The addition of sodium chloride to the aqueous solution dramatically alters the fate of the initially formed β-glycine. pnas.orgpnas.org Instead of rapidly converting to α-glycine, the β-polymorph is stabilized by the salt and can persist for hours. pnas.orgnih.gov This remarkable increase in the lifetime of a metastable polymorph is a key effect of the salt additive. pnas.org

The stabilization mechanism is believed to involve the interaction of the sodium (Na⁺) and chloride (Cl⁻) ions with the crystal surfaces of β-glycine. pnas.orgnih.gov Specifically, single-crystal analysis of β-glycine grown in saltwater shows the presence of polar faces where either NH₃⁺ or COO⁻ groups are exposed. pnas.org The ions in the solution are thought to preferentially localize at these polar faces, reducing the surface energy and thereby stabilizing the β-glycine structure. pnas.orgaip.org This stabilization effectively creates a higher energy barrier for the conversion of β-glycine to α-glycine. pnas.org

The presence of sodium salts not only stabilizes the initial β-polymorph but also directs its subsequent transformation pathway. While β-glycine converts to α-glycine in pure water, in a saline solution it eventually transforms into the most stable γ-polymorph. pnas.orgpnas.org This occurs via a solution-mediated process where the γ-glycine nucleates on the surface of the β-glycine crystal, which then dissolves as the more stable γ-form grows. pnas.orgnih.gov

Furthermore, sodium salts influence the direct nucleation and transformation between the α and γ forms. Numerous studies have shown that increasing the concentration of NaCl in an aqueous glycine solution promotes the nucleation of γ-glycine while inhibiting the nucleation of α-glycine. nih.govntnu.noresearchgate.net This leads to the preferential crystallization of the stable γ-form at higher salt concentrations. ntnu.noresearchgate.net Experiments monitoring the solution-mediated polymorphic transformation from α-glycine to γ-glycine have demonstrated that the process is significantly accelerated in the presence of NaCl. mdpi.com For example, increasing the NaCl concentration from 80 g/L to 120 g/L reduced the time required to achieve pure γ-form from 55 hours to 47 hours. mdpi.com This is attributed to the enhanced nucleation and growth of the γ-polymorph facilitated by the sodium ions. ntnu.nomdpi.com

Table 3: Effect of NaCl on Glycine Polymorph Transformation

Parameter Condition Observation Reference
Nucleation Pathway Pure Water Prenucleation aggregates → β-glycine → α-glycine pnas.orgpnas.org
Nucleation Pathway NaCl Solution Prenucleation aggregates → Stable β-glycine → γ-glycine pnas.orgnih.govpnas.org
β-glycine Lifetime Pure Water < 1 second pnas.orgpnas.org
β-glycine Lifetime NaCl Solution > 60 minutes pnas.org
α → γ Transformation 80 g/L NaCl ~55 hours mdpi.com

Stabilization Mechanisms of Metastable Glycine Polymorphs by Salt Additives

Crystallization Kinetics and Mechanisms

The crystallization of glycine from aqueous solutions is a complex process influenced by various factors, including the presence of additives like sodium chloride. The addition of sodium salts not only affects the resulting polymorph of glycine but also alters the fundamental mechanisms of nucleation and crystal growth.

The presence of sodium ions in an aqueous glycine solution plays a pivotal role in directing the crystallization pathway, primarily influencing the polymorphic outcome. pnas.orgresearchgate.netrsc.orgntnu.nodntb.gov.ua In pure aqueous solutions, glycine typically crystallizes as the metastable α-form. rsc.org However, the introduction of sodium chloride (NaCl) promotes the formation of the thermodynamically stable γ-polymorph. researchgate.netrsc.orgntnu.no

The influence of sodium ions is concentration-dependent. At low NaCl concentrations, the α-form may still spontaneously nucleate. researchgate.net Conversely, at higher NaCl concentrations, the crystallization is biased towards the formation of the γ-form. researchgate.netrsc.org This effect is attributed to the coulombic interactions between the sodium ions and glycine molecules in the solution, which affects the packing arrangements of glycine molecules and favors the nucleation of the γ-polymorph. researchgate.netrsc.org

Recent studies using single-crystal nucleation spectroscopy (SCNS) have provided a more nuanced understanding of this process. pnas.orgpnas.orgnih.gov Contrary to the classical nucleation theory which would suggest direct formation of γ-glycine, these studies show that the metastable β-glycine polymorph actually forms first, even in the presence of NaCl. pnas.org The crucial role of sodium ions is to stabilize this metastable β-glycine, preventing its rapid conversion to the α-form, which typically occurs in less than a second in pure water. pnas.orgpnas.org This stabilization of β-glycine can last for hours in a saltwater solution. pnas.org The stabilized β-glycine then acts as a template or secondary nucleation site for the subsequent nucleation and growth of the stable γ-glycine. pnas.org

Table 1: Effect of NaCl Concentration on Glycine Polymorph Formation

NaCl ConcentrationPredominant Glycine PolymorphPrimary Nucleation MechanismReference(s)
Noneα-formSpontaneous nucleation rsc.org
Lowα-formSpontaneous nucleation researchgate.net
Highγ-formPreferential nucleation of γ-form researchgate.netrsc.org
High (studied by SCNS)Initially β-form, then γ-formNonclassical nucleation via β-glycine stabilization pnas.org

The crystallization of glycine, both in pure water and in the presence of sodium chloride, has been shown to proceed via a nonclassical nucleation pathway involving the formation of prenucleation aggregates. pnas.orgpnas.orgresearchgate.net This finding challenges the long-held classical view that crystal nucleation occurs through the direct formation of a crystal nucleus from a supersaturated solution. pnas.org

Using techniques like in-situ time-resolved Raman spectroscopy, researchers have been able to spectroscopically observe these prenucleation aggregates as intermediate species in the crystallization dynamics. pnas.org These aggregates are essentially clusters of glycine molecules that form in the solution before the appearance of a crystalline phase. pnas.orgpnas.org Molecular dynamics simulations suggest that these aggregates can consist of linear hydrogen-bonded networks of glycine molecules. pnas.orgresearchgate.net

Even in the presence of NaCl, which was previously thought to destabilize such aggregates, studies have confirmed their formation. pnas.org The Raman spectral evolution of glycine in saltwater solutions clearly shows the signature of these prenucleation aggregates before the first crystals of β-glycine appear. pnas.org This indicates that the fundamental mechanism of forming prenucleation clusters is not bypassed by the addition of salt. pnas.org

The existence of these large, persistent, and seemingly equilibrium clusters or nanodroplets has also been observed in undersaturated aqueous glycine solutions, suggesting they are a fundamental feature of aqueous glycine behavior. acs.org While the exact structure and role of these aggregates are still under active investigation, they are considered crucial precursors to the nucleation of crystalline forms. pnas.orgaip.orgacs.org

Hydration and dehydration processes significantly influence the aggregation and potential polymerization of glycine, which are precursors to crystallization. researchgate.netscirp.org The interactions between glycine molecules, water, and ions in solution are critical in determining the structure of aggregates and the subsequent crystalline form. researchgate.netacs.org

In aqueous solutions, the aggregation of glycine can occur through both direct interactions (e.g., hydrogen bonding between glycine molecules) and water-mediated interactions. researchgate.net The balance between these interactions can lead to the formation of different types of aggregates, such as chains or cyclic dimers, depending on factors like concentration and temperature. researchgate.net

The presence of salts, such as sodium chloride, introduces another layer of complexity to these hydration-dehydration dynamics. acs.org The ions compete with glycine for water molecules, affecting the hydration shell of the glycine molecules and influencing how they interact with each other. acs.org This "salting-out" effect can promote the aggregation of glycine. researchgate.net

Furthermore, cycles of hydration and dehydration can facilitate the oligomerization of glycine, forming dimers and even trimers. scirp.org This process is considered relevant in prebiotic chemistry and demonstrates how environmental fluctuations can drive the formation of more complex structures from simple amino acids. scirp.orgmdpi.com The crystallization of different glycine polymorphs is also affected by freezing (a form of dehydration), with the rate of crystallization and the resulting polymorph being influenced by the presence and type of salt. nih.gov For instance, increased ionic strength can slow the crystallization of neutral glycine and promote the formation of the γ-polymorph during freezing. nih.gov

Zwitterionization and Proton Transfer Dynamics in Glycine and its Aqueous Systems

In aqueous solutions, glycine predominantly exists as a zwitterion (+NH3CH2COO−), a transformation from its neutral form (NH2CH2COOH) that is stable in the gas phase. acs.orgaip.org This charge separation is critically mediated by the surrounding water molecules, which stabilize the charged carboxylate and ammonium (B1175870) groups. acs.org The dynamics of this intramolecular proton transfer are complex, involving the solvent not just in a stabilizing role but as an active participant in the transfer mechanism. acs.orgcapes.gov.br The process is remarkably fast, with the neutral form having a very short lifetime in water before converting to the more stable zwitterionic state. acs.org

The transition from a neutral glycine molecule to a zwitterion is fundamentally dependent on the degree of hydration. Theoretical studies using ab initio molecular dynamics simulations have explored this phenomenon at the microhydration limit, where a single glycine molecule is complexed with a small, defined number of water molecules (Gly(H2O)n). These studies reveal a threshold for the number of water molecules required to induce and stabilize the zwitterionic form.

Research indicates that at least two water molecules are necessary to create a potential energy surface minimum for the glycine zwitterion. acs.org More detailed simulations on small clusters, such as Gly(H2O)4, show that the neutral form remains thermodynamically more stable than the zwitterionic state. acs.orgnih.gov In contrast, when the number of water molecules is increased to ten, as in the Gly(H2O)10 cluster, the zwitterion becomes the preferred species. acs.orgnih.govnih.govacs.org This stabilization in the larger cluster is primarily kinetic. acs.orgnih.govacs.org

The free energy barriers associated with the interconversion provide a quantitative measure of this stability shift. For the Gly(H2O)4 cluster, the transformation from the neutral to the zwitterionic form must overcome a significant energy barrier, while the reverse reaction has a much smaller barrier.

Free Energy Barriers for Glycine Zwitterionization in a Microhydrated Environment (n=4)
ReactionActivation Free Energy (kcal/mol)
Neutral → Zwitterion (4W-Nout → 4W-Z)~12 acs.orgnih.gov
Zwitterion → Neutral (4W-Z → 4W-Nout)~4 acs.orgnih.gov

These findings underscore that a critical mass of solvating water molecules is essential to favor the charge-separated zwitterionic state over the neutral form. Structural analyses show that the average hydration number (Nw) around the glycine molecule changes during the proton transfer, increasing from approximately 5 for the neutral molecule to 8 for the zwitterion. nih.govaip.org

The mechanism of proton transfer from the carboxyl group to the amino group is not a direct intramolecular leap but is facilitated by the surrounding water molecules. In microhydrated environments, the conversion occurs via a proton transfer cascade that employs a short "water wire". acs.orgnih.gov For both Gly(H2O)4 and Gly(H2O)10 clusters, this process involves a chain of three water molecules that act as a bridge, shuttling the proton from the donor site to the acceptor site. acs.orgnih.gov

The solvent plays a dynamic and crucial role, with fluctuations in the hydrogen bond network creating favorable pathways for the proton transfer to occur. acs.org In fact, some computational studies suggest that the primary activation energy for zwitterion formation arises not from the proton transfer event itself, which can be nearly barrierless under the right conditions, but from the initial conformational change required to align the neutral glycine's amino and carboxyl groups appropriately. acs.org

Further investigation reveals that bifurcated hydrogen-bonded water bridges, which connect the newly formed cationic (−NH3+) and anionic (−COO−) sites, are significantly enhanced in the transition state and become a dominant structural feature in the stable zwitterion of the larger Gly(H2O)10 cluster. nih.govnih.govacs.org This specific hydrogen bond topology is key to sustaining the charge separation in the microhydration limit. acs.org

Microhydration Limit Studies of Glycine Zwitterion Formation

Ion-Binding Interactions in Aqueous Solutions

The zwitterionic nature of glycine, with its distinct positive (−NH3+) and negative (−COO−) poles, allows for significant electrostatic interactions with ions in solution. The binding of cations like Na+ to the carboxylate group is a key aspect of the solution chemistry of glycine sodium salt.

Molecular dynamics simulations comparing Na+ and K+ reveal that sodium binding to the carboxylate group is significantly stronger than that of potassium. f1000research.com These simulations identified two distinct coordination states for the cation: a "medial" state, where the ion is positioned equidistantly from the two oxygen atoms of the carboxylate group, and a "lateral" state, where the ion is closer to one of the oxygen atoms. f1000research.com

Experimental measurements using guided ion beam tandem mass spectrometry have quantified the strength of the Na+-glycine bond. Glycine acts as a bidentate ligand, with the sodium ion binding primarily to the carbonyl oxygen and receiving additional stabilization through chelation with the amino group. acs.org

Bond Dissociation Energies (BDEs) for Sodium Ion-Ligand Complexes at 0 K
ComplexBond Dissociation Energy (kJ/mol)
Na+(Glycine)164.0 nsf.govacs.org

The interaction between glycine and sodium ions also has a measurable effect on macroscopic properties like solubility. The addition of sodium chloride to an aqueous glycine solution alters its solubility, a direct consequence of the ion-solute interactions. pnas.orgacs.org

Solubility of Glycine in NaCl Aqueous Solutions at 20 °C
NaCl Concentration (mg mL-1)Glycine Solubility (g mL-1)
0 (Pure Water)0.225 pnas.org
800.270 pnas.org
1800.305 pnas.org
2400.352 pnas.org

Interactions between Inorganic Ions and Glycine Zwitterions

Glycine, in its zwitterionic form, possesses both a negatively charged carboxylate group (-COO⁻) and a positively charged ammonium group (-NH₃⁺), allowing for interactions with various inorganic ions in aqueous solutions. researchgate.netrsc.org The nature and strength of these interactions are influenced by the specific ions present.

Theoretical studies using integral equation theory have shown that the stability of ion pairs formed between the carboxylate group of glycine and inorganic cations follows the sequence Mg²⁺ > Ca²⁺ > Na⁺ > K⁺. researchgate.net This indicates that divalent cations like magnesium and calcium form more stable pairs with the glycine zwitterion compared to monovalent cations like sodium and potassium. researchgate.netrsc.org Despite this, all these ion pairs are considered weak. researchgate.netnih.gov Conversely, the stability of the ion pair formed between the ammonium group and the chloride anion ((-NH₃⁺):Cl⁻) is similar across different salt systems at a given concentration. researchgate.netresearchgate.net

Experimental studies using dielectric relaxation spectroscopy and Raman spectroscopy on dilute aqueous solutions of glycine with salts like NaCl, KCl, MgCl₂, and CaCl₂ suggest that the interactions between the ions and glycine are weak and mediated by the solvent. rsc.org The presence of these salts leads to a reduction in the effective dipole moment of the zwitterionic glycine, with a more pronounced effect observed for divalent cations. rsc.org This further supports the notion of weak, solvent-mediated interactions rather than the formation of strong, direct ion-glycine complexes. rsc.org

The presence of salts can also influence the formation of glycine polymorphs. For instance, the addition of sodium chloride to an aqueous glycine solution can stabilize the metastable β-glycine form and promote the eventual nucleation of the stable γ-glycine polymorph. pnas.org This suggests that ion-dipole interactions between the salt ions and glycine zwitterions can be stronger than the dipole-dipole interactions between glycine molecules themselves, thereby affecting crystallization pathways. nih.gov

Impact of Salt Concentration on Ion Pair Stability

The concentration of inorganic salts in a glycine solution plays a crucial role in the stability of the ion pairs formed. Research indicates that the stability of these ion pairs, such as (COO⁻:Na⁺) and (-NH₃⁺:Cl⁻), generally decreases as the salt concentration increases. researchgate.netnih.govresearchgate.net This phenomenon is observed across various types of salts, including NaCl, KCl, MgCl₂, and CaCl₂. researchgate.netnih.gov

While increasing salt concentration weakens the stability of individual ion pairs, it simultaneously promotes the formation of ion-molecular complexes. researchgate.net Structural analysis has revealed that higher salt concentrations lead to minor changes in the hydration structure of the glycine zwitterion, with a slight decrease in the number of hydrogen bonds around the -NH₃⁺ and -COO⁻ groups. researchgate.net

The effect of salt concentration on glycine solubility is complex and can lead to either "salting-in" (increased solubility) or "salting-out" (decreased solubility) effects, depending on the specific salt and its concentration. physchemres.org For instance, in aqueous solutions of ammonium chloride and ammonium sulfate, increasing the salt concentration leads to a salting-in effect, enhancing glycine's solubility. physchemres.org This is attributed to the stability of the ion-pair complex formed. physchemres.org In contrast, studies with sodium chloride have shown only a slight effect on glycine solubility over a wide concentration range. researchgate.net

Thermodynamics of Hydration in Glycine-Salt Systems

Relationship between Hydration Gibbs Energy and Reactivity

The Gibbs free energy of hydration (ΔG_hyd) is a critical thermodynamic parameter that influences the reactivity of glycine in aqueous salt solutions. A more negative ΔG_hyd indicates a more favorable hydration process. The presence of salts can modulate the hydration of glycine and, consequently, its chemical behavior.

Studies have shown a correlation between the hydration Gibbs energy of salts and their ability to promote the polymerization of glycine. Salts with a lower (more favorable) hydration Gibbs free energy tend to promote glycine polymerization more strongly. acs.org This suggests that the ease with which a salt can be hydrated influences the dehydration-hydration interactions between amino acids, which is a key mechanism for their polymerization. acs.org

The interaction Gibbs energy, which combines the contributions of different functional group interactions, can be used to quantify the effect of a cosolute like glycine on a hydrolytic process. core.ac.uk The carboxylate group of the zwitterionic glycine plays a dominant role in the kinetic medium effect, accelerating the rate of hydrolysis. core.ac.uk However, the hydrophobic side chains of other amino acids can counteract this effect. core.ac.uk

Influence of Hydrate Form on Compound Stability and Solubility Behavior

The presence of water molecules within the crystalline structure of glycine sodium salt, forming a hydrate, significantly influences its stability and solubility. cymitquimica.com The hydrate form indicates that water is an integral part of the crystal lattice, which can affect its physical properties compared to the anhydrous form. cymitquimica.com

Different polymorphic forms of glycine, such as α, β, and γ-glycine, exhibit different stabilities and solubilities. nih.gov The metastable α-glycine, for example, has a higher solubility than the thermodynamically stable γ-glycine. nih.gov The presence of salts can influence which polymorph is formed. For instance, the addition of salts like sodium chloride can favor the formation of γ-glycine. pnas.orgresearchgate.net This is because the strong ion-dipole interactions between the salt ions and glycine zwitterions can disrupt the formation of glycine dimers that are precursors to the α-form. nih.gov

The formation of a hydrate can also impact the pressure stability of a compound. While not specific to this compound, studies on other molecules have shown that the inclusion of water in the crystal structure can either stabilize or destabilize the compound under pressure. acs.org

Aqueous Solubility Behavior of Glycine Salts

pH Dependence of Glycine Salt Solubility Products

The aqueous solubility of glycine and its salts is highly dependent on the pH of the solution. researchgate.netacs.orgnih.gov Glycine itself is a zwitterionic molecule with two pKa values, approximately 2.34 and 9.61. acs.orgnih.gov In the pH range between these pKa values (approximately pH 4 to 8), glycine exists predominantly as the zwitterion, and its solubility shows little dependence on pH. researchgate.netresearchgate.net

However, at pH values below 3 and above 8, the solubility of glycine and the formation of its salts become more complex and pH-dependent. acs.orgnih.gov In acidic solutions (pH < 3), the carboxylate group is protonated, forming the cationic species H₃N⁺CH₂COOH. In alkaline solutions (pH > 8), the ammonium group is deprotonated, resulting in the anionic species H₂NCH₂COO⁻. acs.org

The solubility products (Ksp) for the salt forms of glycine, such as glycine hydrochloride and sodium glycinate (B8599266), have been determined through precision solubility measurements across a wide pH range. acs.orgnih.gov Studies have shown that in the acidic region (pH < 3), at least three different salt forms can be indicated, while one salt form is indicated in the alkaline region. acs.orgnih.gov The solubility profiles exhibit a characteristic U-shape, with significant changes in solubility below pH 3 and above pH 10. researchgate.net

Interestingly, in the glycine salt region below pH 3, the solubility products have been observed to depend on the total amount of added glycine in a saturated solution, a phenomenon described as an "uncommon" common-ion effect. acs.orgnih.gov This highlights the intricate equilibrium dynamics in saturated solutions of glycine salts.

Interactive Data Table: Solubility of Glycine Forms

Glycine FormTemperature (°C)Solubility ( g/100g H₂O)Conditions
α-glycine25~25Pure Water
γ-glycine25< α-glycinePure Water
Glycine2022.5Pure Water
Glycine2027.080 mg/mL NaCl
Glycine2030.5180 mg/mL NaCl
Glycine2035.2240 mg/mL NaCl

Note: This table is generated based on data from cited research and is intended for illustrative purposes. pnas.orgnih.gov

Equilibrium Modeling of Complicated Salt Regions

The solution and solid-state properties of glycine, despite it being the simplest amino acid, are notably complex. nih.govacs.org Its behavior in aqueous solutions, particularly in the presence of various salts, presents significant challenges for thermodynamic modeling. nih.govacs.orgresearchgate.net The aqueous solubility of glycine is a critical factor in numerous applications, and understanding its behavior in saline environments is essential for process design and optimization. acs.org

Researchers have developed sophisticated equilibrium models to rationalize the complicated phase behavior observed in salt regions. nih.govacs.org These models are crucial for predicting solubility, activity coefficients, and phase equilibria in multi-component systems containing glycine and various electrolytes.

One of the prominent approaches for modeling these complex systems is the use of the Pitzer model. acs.orgresearchgate.net The Pitzer model is particularly effective for aqueous strong electrolyte systems and can be extended to include molecular solutes like glycine by considering interactions between molecules and ions. acs.org For instance, a rigorous chemical model for the glycine–KCl–NaCl–H₂O system was developed using the Pitzer model within the OLI platform. researchgate.netacs.orgresearchgate.net This model required the determination of new Pitzer parameters for molecule-ion and molecule-molecule interactions, which were obtained by regressing the solubility data of the system. acs.orgresearchgate.net The resulting model was able to accurately predict the multiple saturated points over a temperature range of 283.2 to 363.2 K. acs.orgresearchgate.net

The solubility of glycine is significantly influenced by the presence of salts like sodium chloride (NaCl). acs.org In the glycine–NaCl–H₂O system, the solubility of glycine first decreases to a minimum before increasing as the molality of NaCl rises. acs.org Conversely, the solubility of NaCl generally increases with higher concentrations of glycine. acs.org This non-ideal behavior underscores the necessity of robust thermodynamic models.

Another powerful tool for this purpose is the mixed-solvent electrolyte (MSE) model, which has been successfully applied to model the solubility of glycine in systems containing alcohols and electrolytes. researchgate.netresearchgate.netresearchgate.net For example, a chemical model based on the MSE model was developed for systems such as glycine–ethanol–NaCl–H₂O. researchgate.net This model was created by regressing both experimental and literature solubility data. researchgate.net

Precision solubility measurements of glycine and its salts have been conducted at 25 °C across a wide pH range from -0.4 to 12.4. nih.govacs.org These studies have been instrumental in developing equilibrium models to make sense of the complex salt regions. nih.govacs.org The analysis of this data, often aided by specialized computer programs like pDISOL-X, has involved activity corrections based on theories such as the Stokes-Robinson hydration theory, especially in solutions with high ionic strength. nih.govacs.org Such detailed investigations have indicated the presence of at least one salt form in alkaline solutions and multiple salt forms in acidic solutions. nih.govacs.org

The interaction between glycine and salts in aqueous solutions can also influence the crystal habit of either the salt or the glycine itself. researchgate.net In systems like glycine-acid/base-water, it is the polymorph of glycine that can be modified. researchgate.net

The following table presents experimental data on the solubility of glycine in aqueous solutions of NaCl at 298.15 K, illustrating the complex interplay between the amino acid and the salt.

Molality of NaCl (mol/kg)Molality of Glycine (mol/kg)
0.00003.3180
0.49653.0183
1.00282.8465
2.00162.7612
3.00872.8715
4.01123.1026
5.00343.4218
5.89733.7589

This table presents selected data points illustrating the trend of glycine solubility in the presence of sodium chloride.

Furthermore, molecular dynamics simulations have been employed to investigate the clustering of glycine in aqueous solutions containing salt ions like Na⁺ and Cl⁻. nih.gov These simulations provide insights into the preferential interactions between glycine species (zwitterionic, cationic, and anionic forms) and the salt ions, which can lead to the formation of clusters. nih.gov The presence of salt ions is a crucial factor, as they are typically introduced when adjusting the pH of glycine solutions with strong acids or bases like HCl and NaOH. nih.gov

The development and application of these equilibrium models are essential for a fundamental understanding of the thermodynamic properties of glycine in complex saline solutions, which has practical implications for crystallization processes and the formulation of products containing glycine. researchgate.netacs.org

Chemical Reactivity and Synthesis Research

Oligomerization and Polymerization of Glycine (B1666218) in the Presence of Salts

The formation of peptide bonds to create oligomers and polymers from amino acid monomers is a dehydration reaction. In aqueous environments, this process is thermodynamically unfavorable. However, research has demonstrated that the presence of salts can significantly promote this reaction, offering a plausible route for peptide formation on a prebiotic Earth.

Anhydrous salts can act as powerful promoters for the polymerization of amino acids by coupling the unfavorable dehydration of glycine with the thermodynamically favorable hydration of the salt. Heating experiments involving the simplest amino acid, glycine, mixed with various simple anhydrous salts have demonstrated this effect.

In a key study, glycine was mixed with four different anhydrous salts and heated to 140°C for up to 20 days. The results showed that the polymerization of glycine was strongly promoted by the presence of these salts. The degree of promotion was found to be directly related to the hydration energy of the salt, indicating that the salt's affinity for water drives the dehydration-polymerization reaction forward. The effectiveness of the salts in promoting glycine polymerization followed a distinct order. acs.orgjst.go.jp

Table 1: Promotion Effect of Anhydrous Salts on Glycine Polymerization

Anhydrous Salt Relative Promotion Effect
MgSO₄ Most Effective
SrCl₂
BaCl₂
Li₂SO₄ Least Effective

This table illustrates the relative effectiveness of different anhydrous salts in promoting glycine polymerization, as observed in heating experiments. acs.org

Specific environmental conditions, such as those found in evaporative settings like prebiotic lagoons or shorelines, can facilitate the formation of oligopeptides. Experiments simulating these environments have successfully produced significant yields of glycine oligomers.

One notable study utilized a programmable system to mimic dehydration-hydration cycles. An aqueous solution of glycine (0.0875 M) containing sodium chloride (0.25 M) and adjusted to an alkaline pH of ~10 with sodium hydroxide (B78521) was subjected to repeated cycles of evaporation to dryness at temperatures between 90°C and 130°C, followed by rehydration. nih.govcreation.com These experiments resulted in the formation of glycine oligopeptides up to 20 amino acids in length, with a monomer-to-oligomer conversion yield of approximately 50%. nih.gov The length of the oligomers was found to increase with longer dehydration times. nih.gov

Similar experiments simulating alkaline evaporative environments by drying solutions of glycine and alanine (B10760859) with sodium hydroxide at 90°C or 130°C also yielded oligopeptides, with the longest detected being 16-mers. jst.go.jp These findings underscore the importance of evaporative cycles and alkaline conditions in overcoming the thermodynamic barriers to peptide synthesis. nih.govjst.go.jp

Table 2: Effect of Dehydration Time on Glycine Oligomer Length

Dehydration Time (hours) Longest Observed Oligomer (in solution)
1 Gly₄
3 Gly₆
6 Gly₈
12 Gly₁₀
24 Gly₁₂

Data derived from experiments conducting a single dehydration-hydration cycle of a 0.0875 M glycine solution with 0.25 M NaCl at pH 9.8 and 130°C. nih.govcreation.com

Promotion Effects of Anhydrous Salts on Glycine Polymerization

Prebiotic Chemistry and the Origin of Life Implications

The polymerization of glycine under geochemically plausible conditions is a cornerstone of research into the origin of life. The interactions between amino acids, salts, and mineral surfaces in fluctuating environments provide a framework for understanding how the first biopolymers might have arisen.

Mineral surfaces are believed to have played a crucial role in prebiotic chemical evolution by concentrating reactants and catalyzing reactions. nih.gov Numerous studies have investigated the catalytic efficiency of various minerals in promoting glycine polymerization.

A comparative study of nine different oxide minerals under identical conditions found that mineral surfaces can significantly catalyze peptide bond formation. The catalytic efficiency varied widely among the minerals, with rutile being the most effective in terms of both the amount and length of the polymers synthesized. nih.gov The proposed activation mechanism involves the mineral surface facilitating the deprotonation of the amino group (–NH₃⁺) of an adsorbed glycine molecule to the more nucleophilic amino group (–NH₂) while also withdrawing electron density from glycine's carboxyl carbon. nih.govresearchgate.net The specific orientation of the glycine molecules adsorbed on the mineral surface is also a critical factor influencing reactivity. nih.gov

Table 3: Catalytic Efficiency of Oxide Minerals for Glycine Polymerization

Mineral Catalytic Efficiency Ranking
Rutile 1 (Most Effective)
Anatase 2
γ-Alumina 3
Forsterite 4
α-Alumina 5
Magnetite 6
Hematite 7
Quartz 8
Amorphous silica (B1680970) 9 (Least Effective)

This table ranks the catalytic efficiency of various oxide minerals for glycine polymerization based on a comparative study. nih.gov

Further research on silica surfaces revealed that glycine can functionalize the surface by forming ester species, which act as crucial activated intermediates for polymerization. acs.orgnih.gov In addition to thermal activation, mechanical forces, such as ball milling glycine with minerals like titanium dioxide (TiO₂), have also been shown to induce oligomerization even at ambient temperatures, representing another plausible prebiotic scenario. scispace.com

The formation of a peptide bond is a condensation reaction that releases a water molecule. In an aqueous environment, the high concentration of water favors the reverse reaction—hydrolysis. Cycles of hydration and dehydration are therefore considered a key mechanism for driving polymerization forward in a prebiotic context. nih.gov

Environments such as tidal pools, geothermal hot springs, or evaporating lagoons would have naturally provided such wet-dry cycles. During the dehydration phase, the removal of water shifts the chemical equilibrium to favor peptide bond formation. nih.govcreation.com Subsequent rehydration (the hydration phase) could then dissolve the newly formed oligomers, allowing them to diffuse, interact, and potentially undergo further elongation in subsequent cycles. The presence of anhydrous salts enhances this process, as their own thermodynamically favorable hydration effectively sequesters water, further promoting the dehydration of amino acids to form peptides. acs.orgjst.go.jp

The Salt-Induced Peptide Formation (SIPF) theory proposes a mechanism for peptide synthesis directly in aqueous solutions, provided they contain high concentrations of salts. wisc.eduresearchgate.netmdpi.com According to this theory, at high concentrations (e.g., above 3 M NaCl), there are not enough water molecules to fully hydrate (B1144303) all the ions in the solution. core.ac.uk This reduction in water activity lowers the thermodynamic barrier to the dehydration reaction required for peptide bond formation. researchgate.netcore.ac.uk

The SIPF reaction is often studied in the presence of both monovalent salts like sodium chloride and divalent metal ions, such as copper(II) (Cu²⁺). researchgate.netmdpi.com The copper ions can form complexes with amino acids, which may further activate them for polymerization. mdpi.comastrobiology.com Research into the SIPF reaction has been extensive, as it provides a plausible scenario for the formation of the first peptides in a primordial saline ocean or evaporative brines. researchgate.netcore.ac.uk Some studies have even suggested that the chiral environment within the metal-amino acid complexes in the SIPF reaction could lead to stereoselectivity, potentially favoring the formation of peptides from L-amino acids over D-amino acids, a crucial step towards the homochirality observed in life today. mdpi.comastrobiology.com

Role of Hydration-Dehydration Interactions in Chemical Evolution

Synthetic Routes and Derivatization Studies

Glycine sodium salt hydrate serves as a fundamental compound in various chemical applications, from its use as a buffering agent to its role as a precursor in more complex syntheses. cymitquimica.comspectrumchemical.com Research into its preparation and subsequent chemical modification is crucial for optimizing its utility.

Synthetic Routes

The synthesis of solid this compound has been approached through several methods, each with distinct advantages and challenges. The primary goal is the efficient and cost-effective production of the solid salt from its constituent precursors, glycine and a sodium source.

One common laboratory and industrial approach involves the reaction of the amino acid glycine with sodium hydroxide. chemicalbook.com However, isolating the solid salt from an aqueous solution is complicated by the very high solubility of sodium glycinate (B8599266), which can form a thick, difficult-to-crystallize syrup upon evaporation. google.com

To overcome the challenges of crystallization from solution, alternative methods have been developed. A patented process describes the preparation of solid hydrated alkali metal salts of amino acids, including glycine, with high yields by reacting fine particles of the amino acid with a solid alkali metal hydroxide, such as sodium hydroxide. google.com This solid-state reaction can be initiated by grinding the components together or by heating the mixture. google.com For instance, mixing powdered glycine and sodium hydroxide and heating to approximately 60-62°C results in a viscous mass that, upon cooling, solidifies into a hard, brittle product which can be ground into a powder. google.com This method efficiently produces the hydrated salt. google.com

Another, albeit more tedious and expensive, method involves reacting glycine with metallic sodium in absolute alcohol. google.com The resulting sodium glycinate can be isolated from the alcohol medium. google.com

The table below summarizes and compares the primary synthetic routes to this compound.

Synthetic Method Reactants Reaction Conditions Advantages Disadvantages Reference(s)
Aqueous Solution Glycine, Sodium Hydroxide SolutionDissolution in water followed by evaporationSimple starting materialsDifficult isolation due to high solubility; forms a syrup google.com
Solid-State Reaction Powdered Glycine, Powdered Sodium HydroxideIntimate mixing and heating (e.g., to 60-62°C) or grindingHigh yield, produces a solid, grindable productRequires control of reaction temperature to avoid decomposition google.com
Alcohol Medium Glycine, Metallic SodiumReaction in absolute alcoholDirect precipitation of the saltTedious, expensive, uses hazardous metallic sodium google.com

Derivatization Studies

Derivatization refers to the process of transforming a chemical compound into a product of similar structure, called a derivative. This compound, as a derivative of glycine itself, can participate in further reactions. medchemexpress.commedchemexpress.com Its reactivity is primarily centered on the glycinate anion.

Research has shown that the glycinate ion can react with metal compounds to form new complexes. For example, it reacts with silver compounds to yield the polymeric compound silver glycinate and with copper to form copper (II) glycinate. chemicalbook.com These metal complexes are notably soluble in water. chemicalbook.com

Furthermore, this compound is suitable for use in solution-phase peptide synthesis. scientificlabs.co.uk In this context, it serves as a nucleophilic glycine building block, where the amino group can react with an activated carboxyl group of another amino acid to form a peptide bond. This application is fundamental in the construction of peptides and proteins.

The table below lists derivatives formed from the glycinate anion.

Derivative Reactants Significance/Application Area Reference(s)
Silver GlycinateGlycinate, Silver compoundsFormation of polymeric metal-organic complexes chemicalbook.com
Copper (II) GlycinateGlycinate, Copper compoundsFormation of water-soluble metal complexes chemicalbook.com
PeptidesGlycine sodium salt, Activated amino acidsBuilding block in peptide and protein synthesis scientificlabs.co.uk

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the local chemical environment of atomic nuclei. In the context of glycine (B1666218) sodium salt hydrate (B1144303), solid-state NMR (ssNMR) is particularly crucial for characterizing its structure, polymorphism, and phase transitions. rsc.orgrsc.org

In-situ solid-state NMR spectroscopy offers a unique window into the real-time structural changes that occur during processes like crystallization. cardiff.ac.uk Research on the crystallization of glycine from aqueous solutions has utilized this technique to track the evolution from a disordered, glass-like state to ordered crystalline phases. nih.govresearchgate.net

In a key experimental approach, an aqueous solution of glycine is flash-cooled to form a glycine/water glass phase. nih.govresearchgate.net This amorphous solid is then slowly warmed, and its structural evolution is monitored using in-situ ¹H→¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR. researchgate.net Initially, the amorphous glass phase is characterized by a single, broad resonance peak. As the temperature increases, this broad signal gives way to sharper peaks, indicating the formation of crystalline structures. researchgate.net

Studies have shown that the glycine/water glass first crystallizes into an intermediate phase identified as glycine dihydrate, which subsequently transforms into the β-polymorph of glycine. nih.govresearchgate.net This direct observation of a transient intermediate phase is a significant finding, providing critical insights into the crystallization pathway. nih.gov The ability to monitor these transformations in-situ is essential for understanding and controlling the polymorphic outcome of crystallization. cardiff.ac.uk

Table 1: In-Situ ¹³C NMR Chemical Shifts During Thermal Evolution of a Frozen Glycine/Water Solution This table illustrates the change in the ¹³C NMR spectrum as a glycine/water glass is warmed, showing the transition from an amorphous state to crystalline phases. Data sourced from studies on glycine hydrate evolution. researchgate.net

Temperature (K)Observed Phase¹³C Chemical Shift (ppm)Peak Characteristics
165Glycine/Water Glass (Amorphous)173.9Broad signal
185Glycine Dihydrate (Crystalline)177.5, 175.7Sharp peaks appear
215β-Glycine (Crystalline)174.6Dominant sharp peak

Solid-state NMR is exceptionally adept at distinguishing between crystalline and amorphous forms of a compound. rsc.org The key difference lies in the spectral line widths. Crystalline materials, characterized by long-range molecular order and a well-defined, repeating structure, produce sharp, narrow resonance peaks in their ssNMR spectra. In contrast, amorphous materials lack this long-range order, resulting in a distribution of local chemical environments for the nuclei. This distribution leads to broad, often featureless, NMR signals. rsc.org

For glycine sodium salt hydrate, this principle allows for the clear identification and quantification of crystalline versus amorphous content. The ¹³C CPMAS spectrum of a crystalline sample would show sharp peaks corresponding to the carboxyl and α-carbon atoms in their specific, uniform environments within the crystal lattice. An amorphous sample, however, would display broad humps, reflecting the continuum of molecular conformations. rsc.org This capability is vital for quality control in pharmaceutical and material science applications, where the physical form of a compound can dictate its properties. The observation of a broad signal at 173.9 ppm for the glycine/water glass phase is a clear indicator of its amorphous nature, while the emergence of sharp peaks at distinct chemical shifts signifies crystallization into ordered polymorphs like glycine dihydrate and β-glycine. researchgate.net

In-Situ Solid-State NMR for Structural Evolution Monitoring

Raman Spectroscopy for Molecular-Level Crystallization Studies

Raman spectroscopy, a vibrational spectroscopy technique, is highly sensitive to molecular structure, conformation, and intermolecular interactions, making it an invaluable tool for studying crystallization at the molecular level.

Classical nucleation theory posits that crystals form directly from monomers in a supersaturated solution. However, recent studies on glycine crystallization, employing in-situ time-resolved Raman spectroscopy, support a nonclassical, multi-step pathway involving the formation of prenucleation aggregates. pnas.orgresearchgate.net

By using a technique called single crystal nucleation spectroscopy (SCNS), researchers can track the Raman spectral changes during a single nucleation event. pnas.org These experiments have successfully captured the spectral signature of transient prenucleation aggregates that exist in the solution before the appearance of a crystal. pnas.orgpnas.org For glycine, these aggregates are proposed to be linear, hydrogen-bonded networks that are structurally distinct from both the solvated monomers and the final crystalline solid. pnas.orgresearchgate.net The presence of salts, such as sodium chloride, can influence the stability and lifetime of these aggregates and the subsequent crystalline polymorphs that form. pnas.org

Table 2: Characteristic Raman Spectral Features in Glycine Crystallization This table highlights key differences in Raman spectra for glycine species observed during crystallization from an aqueous solution. Data is based on in-situ SCNS studies. pnas.orgpnas.org

SpeciesKey Raman Bands (cm⁻¹)Interpretation
Glycine Monomer~894, ~1330C-C stretch, CH₂ wag
Prenucleation AggregatesBroad features, shifts in C-C and C-N stretching regionsFormation of intermolecular hydrogen-bonded networks
β-Glycine CrystalSharp peaks at ~900, ~1335, distinct lattice modes < 200 cm⁻¹Ordered crystalline structure

Applying high pressure can induce phase transitions and alter the hydrogen-bonding networks in molecular crystals. In-situ Raman spectroscopy is an effective method for probing these structural changes under pressure. High-pressure Raman studies on α-glycine have shown that this polymorph is remarkably stable, with no major phase transitions observed up to approximately 23 GPa. researchgate.net

However, subtle changes in the Raman spectra are detected. Around 3 GPa, the pressure-dependent frequency shifts of certain modes, such as the CO₂ bending and NH₃ torsional modes, exhibit a change in slope. researchgate.net This is interpreted as a modification in the nature of the intermolecular and intramolecular hydrogen bonds, rather than a full phase transition. researchgate.net These findings demonstrate the sensitivity of Raman spectroscopy in detecting subtle pressure-induced variations in the molecular interactions that define the crystal structure of glycine.

Monitoring Prenucleation Aggregate Structures

Applications in Electrophoresis and Preparative Chromatography

This compound is commonly used in biochemical and analytical laboratories as a component in buffer systems for separation techniques. midlandsci.comcalpaclab.commidlandsci.com

Its application in electrophoresis stems from its role in preparing buffer solutions, such as Tris-glycine buffers. scientificlabs.co.ukchemicalbook.comnih.gov In techniques like polyacrylamide gel electrophoresis (PAGE), a glycine-based buffer system helps maintain a stable pH and provides the necessary ions to conduct the electric current. publish.csiro.au The mobility of the glycinate (B8599266) ion is a key factor in establishing the moving boundary that facilitates the separation of proteins or nucleic acids based on their size and charge. nih.govpublish.csiro.au A glycine-sodium hydroxide (B78521) buffer has been noted as particularly suitable for the electrophoresis of certain proteins, providing sharp separation patterns. publish.csiro.au

In preparative chromatography, particularly high-performance liquid chromatography (HPLC), this compound can be a component of the mobile phase or used in buffer preparations for ion-exchange or ion-pair chromatography. sielc.comacs.org For instance, in the separation of glycine oligomers by ion-pair HPLC, a phosphate (B84403) buffer is used to control the pH and ionic strength, a context in which glycine sodium salt could be relevant for pH adjustment or as a counter-ion source. acs.org Its buffering capacity helps ensure reproducible retention times and sharp peak shapes, which are critical for the effective isolation and purification of target molecules. sielc.com

Table 3: Example of HPLC Conditions for Amino Acid-Related Analysis This table provides an example of chromatographic conditions used for the analysis of amino acids and their oligomers, illustrating the context in which a glycine-based buffer component might be used.

ParameterCondition 1: Glycine Oligomer Analysis acs.orgCondition 2: Underivatized Amino Acid Analysis nih.gov
Technique Ion-Pair HPLC (IP-HPLC)Reverse-Phase HPLC (RP-HPLC)
Stationary Phase (Column) C18 (e.g., Phenomenex Luna)C18 (e.g., Shim-pack CLC)
Mobile Phase 50 mM KH₂PO₄, 7.2 mM sodium hexanesulfonate, pH 2.5Gradient of 10 mM Phosphate Buffer (pH 7.4) and Acetonitrile
Detection UVUV
Role of Buffer pH control, provides counter-ion for pairingpH control, ensures consistent ionization state of analytes

Buffer System Formulation and pH Stabilization Research

This compound is integral to the formulation of buffer solutions, particularly for applications in biochemistry, molecular biology, and pharmaceutical sciences. spectrumchemical.comcalpaclab.com Its effectiveness as a buffer component is derived from the zwitterionic nature of the amino acid glycine, which possesses two pKa values: approximately 2.3 for the carboxyl group and 9.6 for the amino group. biocompare.com The sodium salt hydrate form is readily soluble in aqueous solutions, making it convenient for laboratory use. spectrumchemical.com

The primary application of this compound in buffering is for systems in the alkaline pH range. morphisto.de Specifically, the Glycine-NaOH buffer system is widely used and is effective in a pH range of approximately 8.6 to 10.6, which brackets the pKa of glycine's amino group (pKa ≈ 9.6). biocompare.comresearchgate.net The formulation of this buffer involves using a solution of glycine and titrating it with a strong base, typically sodium hydroxide (NaOH), to achieve the desired pH. morphisto.deprotocols.io The addition of NaOH deprotonates the amino group (NH3+) of glycine, forming its conjugate base, glycinate (NH2CH2COO-), thereby creating the buffer system. morphisto.de The final pH is determined by the ratio of the glycinate anion to the remaining protonated glycine.

Research has focused on standardizing formulations for ease of use and reproducibility. protocols.io The precise quantities of the stock solutions are critical for achieving a specific pH.

Table 1: Example Formulation for 0.1 M Glycine-NaOH Buffer

Desired pHVolume of 0.1 M Glycine (mL)Volume of 0.1 M NaOH (mL)
9.0508.8
9.25012.0
9.45016.8
9.65022.4
9.85029.2
10.05035.4
10.25040.6
10.45044.4
10.65047.0
To prepare the final buffer, the indicated volume of 0.1 M NaOH is mixed with 50 mL of 0.1 M Glycine, and the final volume is adjusted to 100 mL with deionized water. protocols.io The exact pH should be verified with a calibrated pH meter.

Investigations into pH stabilization have explored the influence of various physical parameters on the performance of glycine-based buffers. A significant area of research is the effect of temperature on the buffer's pKa. For buffers containing amino groups, like glycine, the pKa tends to decrease as the temperature increases. ruc.dkresearchgate.net This temperature dependence, expressed as d(pKa)/dT, is a critical consideration for experiments conducted at temperatures other than the standard 25°C at which pKa is typically reported. itwreagents.com For instance, a glycine buffer prepared to pH 9.3 at 40°C is effective because the pKa value has decreased from its 25°C value. researchgate.net

Glycine buffers are frequently used in analytical techniques such as electrophoresis. morphisto.dempbio.com In SDS-PAGE and Western blotting, Tris-glycine and Tris-glycine-SDS buffers are standard for separating proteins. mpbio.commpbio.com Glycine is also a key component of transfer buffers for moving proteins from a gel to a membrane. mpbio.com Research in this context focuses on optimizing buffer concentrations to enhance the resolution and stability of biomolecules during analysis. chemicalbook.com

Furthermore, research has delved into the role of glycine in stabilizing pH during cryopreservation. During the freezing of aqueous solutions, the crystallization of buffer components can lead to dramatic shifts in pH, potentially denaturing proteins. researchgate.net Studies have shown that glycine can suppress the pH changes that occur during the freezing of phosphate buffer systems. At lower concentrations (≤ 50 mM), glycine appears to inhibit the crystallization of buffer salts, thereby mitigating large pH shifts. researchgate.net This cryoprotective effect on pH is vital for maintaining the integrity of biological samples stored at low temperatures.

Computational and Theoretical Modeling of Glycine Sodium Salt Hydrate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a crucial tool for investigating the dynamic behavior of glycine (B1666218) sodium salt hydrate (B1144303) systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing detailed information about their interactions and collective behavior over time.

Studying Hydration Structures and Aggregation in Aqueous Solutions

MD simulations have been instrumental in elucidating the hydration structure of glycine and its aggregation behavior in aqueous solutions, particularly in the presence of salts like sodium chloride. Classical MD simulations have shown that the glycine zwitterion exhibits hydrophilic behavior, forming approximately six hydrogen bonds with surrounding water molecules, creating a robust hydration layer. nih.gov As the concentration of glycine increases, this hydration structure becomes more compact, and the number of water molecules bound to each glycine molecule decreases. nih.gov

The presence of sodium and chloride ions further modifies this picture. The sodium ion tends to bind to the carboxylate group (COO⁻) of glycine, while the chloride ion primarily interacts with the ammonium (B1175870) group (NH₃⁺). nih.gov This integration of ions into the hydration layer alters the orientational correlation between glycine and water molecules and promotes closer approaches between glycine molecules. nih.gov

Recent large-scale MD simulations have explored the phenomenon of glycine aggregation and the formation of large clusters in aqueous solutions. researchgate.netnih.gov These simulations suggest that while pure glycine solutions show some tendency to form small, dynamic clusters, the presence of salt impurities, such as sodium chloride, can significantly promote the formation of larger, more stable aggregates. nih.govacs.org The simulations indicate that clusters composed of glycine anions, sodium ions, and zwitterionic glycine are particularly stable. nih.gov

The aggregation of glycine is a concentration-dependent process. As the concentration of glycine increases, the number of monomers decreases, while the population of dimers and larger clusters (Nmers) grows. nih.govresearchgate.netrsc.org These clusters are not static but are highly dynamic, with their configurations changing on the order of hundreds of picoseconds. researchgate.netrsc.org

SystemKey Findings from MD SimulationsReferences
Glycine in Aqueous SolutionZwitterionic glycine is hydrophilic, forming a strong hydration layer with about six hydrogen bonds. Increased concentration leads to a more compact hydration structure. nih.gov
Glycine with NaClNa⁺ binds to the COO⁻ group and Cl⁻ binds to the NH₃⁺ group, altering hydration and promoting glycine-glycine interactions. nih.gov
Glycine AggregationSalt impurities promote the formation of large, stable glycine clusters. Clusters of glycine anions, sodium ions, and zwitterions are notably stable. nih.govacs.org
Concentration EffectsIncreasing glycine concentration leads to a decrease in monomers and an increase in dimers and larger, dynamic clusters. nih.govresearchgate.netrsc.org

Combined Effects of Glycine and Salts on Interfacial Properties

The interface between a glycine-containing aqueous solution and its vapor is a region of significant interest, particularly in atmospheric science. MD simulations have been employed to study the combined effects of glycine and salts on interfacial properties, such as surface tension. acs.orgnih.gov These properties are critical for understanding the formation and growth of cloud droplets. acs.orgnih.gov

Simulations of nanosized water droplets containing zwitterionic glycine and sea salt have revealed that dissolved sea salt interacts with glycine through a water bridge. acs.orgnih.gov This interaction weakens the hydrogen bonds between glycine molecules, which has a notable impact on both the surface tension of the droplet and the water vapor supersaturation required for cloud droplet activation. acs.orgnih.gov The presence of both glycine and sea salt leads to more efficient deliquescence (the process of absorbing moisture from the atmosphere to form a solution) and higher growth factors for the resulting clusters. acs.orgnih.gov

Prediction of Aerosol Cloud Droplet Activation in Environmental Systems

Building on the understanding of interfacial properties, MD simulations are used to predict the activation of aerosol particles into cloud droplets, a key process in cloud formation and climate regulation. researchgate.netsemanticscholar.org The Köhler theory, which describes cloud droplet nucleation, highlights the importance of surface tension in determining the critical supersaturation required for a particle to act as a cloud condensation nucleus (CCN). acs.orgnih.govresearchgate.netsemanticscholar.org

MD simulations of model systems, including pure water droplets and droplets containing glycine, have been used to predict the surface tension of aerosol droplets. researchgate.netsemanticscholar.org By incorporating the curvature dependence of the surface tension, these simulations can refine the Köhler equation, providing a more accurate prediction of cloud droplet activation, especially for the smaller Aitken mode particles that are crucial for droplet formation. researchgate.netsemanticscholar.org Studies have shown that the presence of surface-active organic molecules like glycine can lower the surface tension, which in turn lowers the critical supersaturation and favors the activation of cloud droplets. diva-portal.org This leads to the formation of a higher number of smaller cloud droplets, which can increase the reflectivity (albedo) of clouds. diva-portal.org

SystemSimulation FocusKey FindingsReferences
Glycine and Sea Salt in Nanosized DropletsInterfacial PropertiesDissolved sea salt interacts with zwitterionic glycine via water bridges, weakening glycine-glycine hydrogen bonds and affecting surface tension and water vapor supersaturation. acs.orgnih.gov
Glycine and Sea Salt ClustersDeliquescence and GrowthClusters of glycine mixed with sea salt deliquesce more efficiently and have higher growth factors. acs.orgnih.gov
Glycine in Aerosol DropletsCloud Droplet Activation (Köhler Theory)Glycine can lower the surface tension of aerosol droplets, which reduces the critical supersaturation needed for cloud droplet activation and promotes the formation of more, smaller cloud droplets. researchgate.netsemanticscholar.orgdiva-portal.org

Ab Initio Molecular Dynamics Simulations

For a more fundamental understanding of the electronic and quantum mechanical aspects of glycine sodium salt hydrate systems, researchers turn to ab initio molecular dynamics (AIMD) simulations. These simulations solve the electronic structure equations "from the beginning" (ab initio) at each time step, providing a highly accurate description of chemical bonding, charge distribution, and reaction mechanisms.

Investigating Intramolecular Charge Separation and Zwitterion Formation

A key question in glycine chemistry is the mechanism of zwitterion formation, where the neutral glycine molecule undergoes an intramolecular proton transfer to form a species with both a positive and a negative charge. AIMD simulations have been crucial in studying this process in microhydrated environments. acs.orgnih.gov

Simulations of glycine with a small number of water molecules (e.g., Gly(H₂O)n where n=4 and 10) at room temperature have revealed that the conversion of neutral glycine to its zwitterionic form occurs through a proton transfer cascade mediated by a short "water wire." acs.orgnih.gov These studies have shown that the stability of the zwitterion is highly dependent on the number of hydrating water molecules. For instance, with four water molecules, the neutral form is preferred, while with ten water molecules, the charge-separated zwitterion becomes the more favored species, primarily due to kinetic stabilization. acs.orgnih.gov

Elucidating Proton Transfer Mechanisms

AIMD simulations have provided detailed insights into the mechanisms of proton transfer, a fundamental process in many chemical and biological systems. In the context of glycine, AIMD has been used to quantify the structural and thermodynamic properties of the intramolecular proton transfer that converts the neutral molecule to the zwitterion in aqueous solution. arxiv.orgnih.gov

These simulations can compute the potential of mean force associated with the proton transfer event, revealing the free energy barrier for the reaction. arxiv.orgnih.gov Structural analyses from these simulations have shown that the average hydration number of glycine changes during the proton transfer process, increasing from approximately five water molecules for the neutral form to eight for the zwitterion. arxiv.orgnih.gov Ab initio calculations have also demonstrated that the presence of even a single water molecule can significantly catalyze the proton transfer at the carboxylic site, lowering the activation barrier to a level where the reaction can occur at room temperature. researchgate.net Further addition of water molecules then acts more as a solvent, stabilizing the resulting zwitterion. researchgate.net

Simulation TypeResearch FocusKey FindingsReferences
Ab Initio MDZwitterion Formation in Microhydrated GlycineZwitterion formation occurs via a water-mediated proton transfer cascade. The stability of the zwitterion increases with the number of hydrating water molecules. acs.orgnih.gov
Ab Initio MDIntramolecular Proton Transfer in Aqueous SolutionThe hydration number of glycine increases during proton transfer. The free energy barrier for the reaction can be calculated. arxiv.orgnih.gov
Ab Initio CalculationsCatalysis of Proton TransferA single water molecule can significantly lower the activation barrier for proton transfer at the carboxylic site. researchgate.net

Quantum Chemical Simulations

Quantum chemical simulations have become an indispensable tool for elucidating the fundamental chemical processes involving glycine, from its potential origins in interstellar space to its behavior in aqueous environments. These computational methods provide atomic-level insights into reaction mechanisms, energetics, and the influence of environmental factors, which are often difficult to probe experimentally.

Tracing Primordial Chemical Pathways of Glycine

Quantum chemical simulations have been instrumental in exploring the plausible formation routes of glycine in primordial environments, such as the interstellar medium (ISM). mdpi.comnih.gov These theoretical studies investigate the feasibility of various chemical reactions under the extreme conditions of space, providing critical data on reaction energies and activation barriers. mdpi.comnih.gov Two primary pathways are generally considered: gas-phase reactions and reactions occurring on the surfaces of icy dust grains. mdpi.comencyclopedia.pub

Gas-phase routes often involve the coupling of radical species, which is energetically favorable in the low-temperature environment of the ISM due to being barrierless with large negative reaction energies. mdpi.comencyclopedia.pub For instance, the reaction between the carboxyl radical (•COOH) and the aminoethyl radical (•CH₂NH₂) has been proposed as a viable gas-phase pathway to glycine. encyclopedia.pub Another set of explored gas-phase reactions involves ion-molecule chemistry. mdpi.com Theoretical studies have analyzed the potential energy surfaces of reactions such as those between ammonia (B1221849) derivatives and acetic acid. mdpi.com While some of these reactions are exothermic and barrier-free, leading to protonated glycine, competing reaction channels can sometimes dominate.

Table 1: Proposed Gas-Phase Reactions for Glycine Formation

Reactants Products Key Findings from Simulations
•COOH + •CH₂NH₂ Glycine Energetically favorable, barrierless reaction. encyclopedia.pub
NH₃⁺ + CH₃COOH Protonated Glycine + other products Formation of protonated glycine is exothermic and barrier-free, but hydrogen transfer is a dominant competing pathway.

Grain-surface routes are considered highly plausible, with the icy mantles of interstellar dust grains providing a surface for reactants to meet and react. rsc.org The Strecker synthesis is a well-studied pathway in this context, involving the reaction of formaldehyde (B43269) (H₂C=O), ammonia (NH₃), and hydrogen cyanide (HCN) in the presence of water ice. mdpi.comrsc.org Quantum chemical simulations have shown that the water molecules in the ice mantle can act as catalysts, reducing the energy barriers for the reaction steps. nih.govrsc.org These steps include the formation of aminomethanol, its dehydration to methanimine, the subsequent reaction with HCN to form aminoacetonitrile, and its final hydrolysis to glycine. mdpi.comrsc.org

Simulation of Peptide Formation under Nanoconfined Water Conditions

The polymerization of glycine to form peptides is a crucial step towards the origin of life. Quantum chemical simulations, particularly ab initio molecular dynamics, have been employed to study this process in nanoconfined water, mimicking environments like mineral pores on the primitive Earth. researchgate.netrsc.org These simulations reveal that the properties of water under nanoconfinement differ significantly from bulk water, which in turn affects the energetics and mechanisms of chemical reactions. researchgate.netrsc.org

Studies have shown that nanoconfinement can significantly alter the free energy profiles of the reactions involved in peptide formation. researchgate.net For example, simulations of glycine condensation within a water lamella confined by mineral surfaces have demonstrated a complex interplay of steric effects and charge stabilization. researchgate.netrsc.org These factors can modify reaction barriers and the stability of intermediates compared to the same reactions in bulk water. researchgate.net The choice of the water model in molecular dynamics simulations has also been shown to influence the behavior of water molecules in nanopores and their interactions with peptides, highlighting the importance of accurate computational models. nih.govacs.org

Table 2: Effects of Nanoconfinement on Peptide Formation

Condition Observation from Simulations Reference
Nanoconfined Water (NCW) at 500 K Alters reaction energetics and mechanisms compared to bulk water. Shows interplay of steric and charge-stabilization effects. researchgate.netrsc.org
Hot-Pressurized Bulk Water (HPW) at 500 K Serves as a baseline for comparison with nanoconfined conditions. rsc.org

Analysis of Potential Energy Surfaces for Glycine Formation

The analysis of potential energy surfaces (PES) is a core component of quantum chemical studies on glycine formation. A PES provides a detailed map of the energy of a system as a function of the positions of its atoms, allowing researchers to identify stable molecules (local minima), transition states (saddle points), and the energy barriers between them. mdpi.comresearchgate.net By exploring the PES, the most likely reaction pathways can be determined.

For gas-phase reactions, theoretical studies have explored the PES for ion-molecule reactions, such as NH₃⁺ reacting with acetic acid, to characterize intermediates and transition states. mdpi.com Similarly, for photochemical pathways, the PES of the lowest singlet-excited state has been investigated to understand the formation of reactive intermediates like dihydroxy carbene from precursors such as H₂O and CO. nih.govroyalsocietypublishing.org These studies often employ high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) to ensure accuracy. mdpi.com

The conformational stability of glycine and its zwitterionic form has also been studied using PES scans with density functional theory (DFT) methods. researchgate.net These analyses help in understanding the relative stabilities of different conformers and the energy barriers for their interconversion, which is crucial for understanding its reactivity. researchgate.net

Equilibrium Modeling for Solubility Behavior

The solubility of glycine and its salts in aqueous solutions is a fundamental property with implications for its crystallization and industrial applications. acs.orgnih.gov Equilibrium modeling provides a theoretical framework to understand and predict this behavior. The solubility of glycine is significantly influenced by pH and the presence of other electrolytes. acs.org

Although glycine is a simple amino acid, its solubility behavior can be complex. acs.orgnih.gov An equilibrium model has been developed to rationalize the solubility in different pH regions, accounting for the formation of various salt forms. acs.org For instance, in acidic solutions (below pH 3), different salt forms of glycine have been indicated, while one salt form is prevalent in alkaline solutions (above pH 8). acs.org The solubility products for glycine hydrochloride and sodium glycinate (B8599266) have been determined through these modeling efforts. acs.orgnih.gov

The Pitzer model is a common and rigorous chemical model used to describe the thermodynamic properties of electrolyte solutions, and it has been applied to model the phase equilibria of systems containing glycine and various salts like KCl and NaCl. acs.orgresearchgate.net By fitting the model parameters to experimental solubility data, it is possible to accurately predict the solubility of glycine in complex multi-component salt solutions over a range of temperatures. acs.org

Table 3: Solubility Modeling of Glycine-Salt-Water Systems

System Modeling Approach Key Findings Reference
Glycine-HCl-H₂O & Glycine-NaOH-H₂O Equilibrium model with activity corrections (Stokes-Robinson hydration theory) Determined solubility products for glycine hydrochloride and sodium glycinate; identified different salt forms at varying pH. acs.org
Glycine-KCl-NaCl-H₂O Pitzer model implemented in OLI platform Developed a model to accurately predict glycine solubility in mixed salt solutions up to 363.2 K. acs.org

Theoretical Investigations of Salt Effects on Glycine Polymorphism

Glycine is known to crystallize in different polymorphic forms (α, β, and γ), and the presence of salts in the crystallization solution can significantly influence which polymorph is obtained. nih.govpnas.org Theoretical investigations aim to unravel the molecular mechanisms behind these salt effects.

One long-standing observation is that certain salts, like NaCl, promote the formation of the stable γ-polymorph over the metastable α-polymorph, which typically forms from pure aqueous solutions. nih.govpnas.org Theoretical studies suggest that this is not simply due to a pH shift. nih.gov Instead, it is proposed that salts can disrupt the formation of hydrogen-bonded cyclic dimers of glycine in solution, which are thought to be precursors for α-glycine nucleation. pnas.org

Recent studies combining experiments with theoretical considerations have revealed a more complex picture. It is suggested that even in pure water, glycine nucleation may follow a nonclassical, two-step pathway where the highly unstable β-polymorph forms first and then rapidly converts to the α-form. pnas.org Theoretical investigations and molecular dynamics simulations are being used to explore how salts like NaCl stabilize the intermediate β-polymorph, preventing its conversion to α-glycine and instead facilitating the nucleation of the γ-form on its surface. pnas.orgpnas.org The stabilization is thought to occur through the interaction of salt ions with the polar surfaces of the β-glycine crystal. pnas.org

Table 4: Effects of Various Salts on Glycine Polymorphism

Salt Effect on Primary Nucleation Outcome Reference
(NH₄)₂SO₄, NaCl, KNO₃ Promote γ-glycine nucleation, inhibit α-glycine nucleation Induces formation of γ-glycine nih.govnih.gov
Ca(NO₃)₂, MgSO₄ Promote γ-glycine and inhibit α-glycine nucleation, but not sufficiently Fails to induce γ-glycine nih.govnih.gov

Biochemical and Biological Research Implications

Role in Protein Synthesis and Neurotransmission Research

Glycine (B1666218) is a fundamental building block for proteins, and its availability is critical for protein synthesis. In a growing human or other mammal, approximately 80% of the body's glycine is utilized for this purpose. acs.org Research using pig jejunal enterocytes demonstrated that glycine supplementation (at 1.0 mmol/L) significantly enhanced protein synthesis by 36-419% while concurrently reducing protein degradation by 7-28%. This effect was linked to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and protein synthesis. Further in vitro studies on C2C12 muscle cells showed that glycine could protect against muscle wasting by preserving protein synthesis rates during periods of nutrient starvation. spectrumchemical.comacs.org This protective, dose-dependent effect was also found to be reliant on mTORC1 signaling. acs.org

In the central nervous system (CNS), glycine functions as a major neurotransmitter with a dual role. fishersci.fi It is a primary inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it activates strychnine-sensitive glycine receptors (GlyRs) to mediate inhibitory postsynaptic potentials. sigmaaldrich.comfishersci.se This function is crucial for processing motor and sensory information related to movement, vision, and hearing. sigmaaldrich.comchemicalbook.com Conversely, glycine also acts as a co-agonist with glutamate (B1630785) at N-methyl-D-aspartate (NMDA) receptors, potentiating excitatory neurotransmission. fishersci.fisigmaaldrich.com Research has identified specific glycine transporters, GlyT1 and GlyT2, which are responsible for the re-uptake of glycine from the synaptic cleft, thereby terminating its synaptic action and modulating both inhibitory and excitatory signaling. fishersci.sechemicalbook.com Glycine sodium salt hydrate (B1144303) has been specifically used as a neurotransmitter in research involving the immunohistochemical staining of zebrafish spinal cord sections. fishersci.fimedchemexpress.com

Investigations into Immune Function and Metabolic Regulation

In the realm of metabolic regulation, glycine is integral to the biosynthesis of several key metabolites, including glutathione (B108866), creatine, purines, and heme. acs.orgmedchemexpress.com It is involved in anti-oxidative reactions and is essential for the conjugation of bile acids, which is necessary for the digestion of dietary fats and the absorption of fat-soluble vitamins. acs.orgmedchemexpress.com Studies have shown that glycine supplementation can improve insulin (B600854) sensitivity and protect against oxidative stress.

Research on Glycine Metabolism in Health and Disease States

Alterations in glycine metabolism are increasingly recognized as a hallmark of several metabolic diseases.

A consistent body of research has demonstrated that lower circulating levels of glycine are associated with metabolic disorders such as obesity, type 2 diabetes (T2DM), and non-alcoholic fatty liver disease (NAFLDs). One meta-analysis revealed that plasma glycine concentrations are, on average, 11% lower in individuals with obesity and 15% lower in those with T2DM compared to healthy individuals. Similarly, patients with NAFLD, regardless of obesity status, have been found to have 9-13% lower plasma glycine levels. This glycine deficiency is linked to insulin resistance and the severity of liver damage in NAFLD.

Research in mouse models of NAFLD has shown that glycine-based treatments can ameliorate the condition by stimulating hepatic fatty acid oxidation and the synthesis of the critical antioxidant, glutathione. These findings suggest that impaired glycine metabolism is not just a biomarker but may play a causative role in the progression of these metabolic diseases.

Metabolic DisorderObserved Change in Plasma GlycineAssociated Research Findings
ObesityDecreased levels (approx. 11% lower) Lower glycine is a characteristic feature of the metabolic signature associated with obesity.
Type 2 Diabetes (T2DM)Decreased levels (approx. 15% lower) Low glycine is inversely associated with the risk of developing T2DM and is linked to insulin resistance.
Non-Alcoholic Fatty Liver Disease (NAFLD)Decreased levels (approx. 9-13% lower) Glycine deficiency is implicated in the pathogenesis of NAFLD; supplementation improves fatty acid oxidation and glutathione synthesis in animal models.

The catabolism of glycine in animals occurs primarily through three main pathways:

The Glycine Cleavage System (GCS): This is the major pathway for glycine degradation, breaking it down into ammonia (B1221849) and carbon dioxide. medchemexpress.com

Serine Hydroxymethyltransferase (SHMT): This enzyme converts glycine to serine. medchemexpress.com

Peroxisomal D-amino Acid Oxidase: This pathway converts glycine to glyoxylate. medchemexpress.com

These degradation routes are crucial for maintaining glycine homeostasis. The interconversion of glycine and serine is also a vital link to one-carbon metabolism.

Alterations in Obesity, Type 2 Diabetes, and Non-Alcoholic Fatty Liver Disease (NAFLDs)

Modulatory Effects on Intracellular Ca2+ Levels and Cytokine Production Research

Glycine exerts significant modulatory effects on cellular signaling, particularly concerning intracellular calcium (Ca2+) levels and cytokine production. acs.org In immune cells such as Kupffer cells (liver macrophages), glycine can prevent the increase in intracellular Ca2+ that is typically triggered by stimuli like lipopolysaccharides (LPS). mpbio.com This action is critical because the rise in Ca2+ is a key signal for the production and release of pro-inflammatory cytokines and prostanoids. mpbio.com

By modulating calcium influx, glycine effectively suppresses the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. mpbio.com Conversely, it has been shown to upregulate the production of the anti-inflammatory cytokine IL-10. mpbio.com This dual action of inhibiting pro-inflammatory signals while promoting anti-inflammatory ones underscores glycine's role as a potent immunomodulatory agent in research settings.

CytokineEffect of GlycineResearch Context
TNF-αInhibition/Reduction mpbio.comObserved in LPS-activated Kupffer cells, alveolar macrophages, and monocytes. mpbio.com
IL-1βInhibition/Reduction mpbio.comDemonstrated in LPS-activated monocytes. mpbio.com
IL-6Inhibition/Reduction mpbio.comAssociated with attenuation of low-grade inflammation. mpbio.com
IL-10Stimulation/Upregulation mpbio.comObserved in LPS-activated monocytes. mpbio.com

Use as Amino Acid Derivative in Biochemical Studies

Glycine sodium salt hydrate is frequently used in biochemical research not only for its direct physiological effects but also as a fundamental tool and precursor. Its use is prevalent in the preparation of buffer solutions, such as Tris-glycine and Tris-glycine-SDS buffers, which are standard for polyacrylamide gel electrophoresis (PAGE) and Western blotting techniques. It has been specifically employed as a component in homogenization buffers for protein extraction from tissues. fishersci.fimedchemexpress.com

Beyond its role in buffers, glycine and its derivatives are used as research tools to study metabolic pathways, enzyme kinetics, and protein interactions. For example, developing methods to functionalize glycine derivatives is a key strategy in synthesizing non-natural α-amino acids and peptides for drug development and biomedical research. fishersci.se N-substituted glycine derivatives can act as bidentate ligands to carry bioactive metal ions into biological systems or to form metal complexes for investigation as therapeutic agents. acs.org The inherent simplicity of the glycine molecule makes it a fundamental framework for building more complex molecules and probes used in the study of protein folding and stability.

Industrial and Environmental Research Perspectives

Applications in Food Technology Research

In the realm of food technology, glycine (B1666218) sodium salt hydrate (B1144303) and its parent compound, glycine, are investigated for multiple functionalities. Research focuses on its role as a flavor enhancer, stabilizer, and a component that can improve the shelf-life and safety of food products.

Glycine itself is used as a condiment and food additive, known to inhibit the growth of certain bacteria and act as a buffering and anti-oxidative agent. made-in-china.com Research has explored its antioxidant functions in butter, cheese, and margarine, suggesting it can prolong shelf life significantly. made-in-china.com

Studies on the crystallization of glycine in the presence of salts like sodium chloride are particularly relevant. Research using advanced techniques to observe crystal nucleation shows that salt additives can stabilize metastable forms of glycine. pnas.org For example, sodium chloride was found to stabilize the β-polymorph of glycine for extended periods, preventing its conversion to the more stable α-glycine. pnas.org This control over polymorphism is crucial in food processing, as the physical form of an ingredient can impact texture, stability, and processing characteristics. The aqueous solubility of glycine and its salts is a key factor in its application in various food products. acs.org

Furthermore, glycine and its salts are researched as acidity regulators in food formulations. thegoodscentscompany.com Their buffering capacity is a key property, helping to maintain stable pH levels in food systems. cymitquimica.com

Table 1: Investigated Functions of Glycine & its Sodium Salt in Food Technology Research

Research Application Investigated Function Relevant Findings Citations
Food Preservation Antioxidant Can prolong the shelf life of high-fat products like butter and cheese. made-in-china.com
Food Safety Antibacterial Agent Inhibits the growth of certain bacteria in food products. made-in-china.com
Food Processing Crystallization Control Salt additives influence the polymorphic form of glycine, which can affect food texture and stability. pnas.org
Formulation Aid Acidity Regulator / Buffer Helps maintain a stable pH in food formulations. cymitquimica.comthegoodscentscompany.com cymitquimica.comthegoodscentscompany.com

Cosmetic Science Research Applications

Glycine sodium salt hydrate is a subject of research in cosmetic science, primarily for its properties as a skin conditioning agent and humectant. thegoodscentscompany.comcir-safety.orgspecialchem.com Its high solubility in water and moisturizing properties make it a valuable ingredient in cosmetic formulations. cymitquimica.com

Research into the role of osmolytes—compounds that help cells maintain their structure and integrity—in cosmetics has highlighted glycine as a promising candidate. researchgate.net Studies evaluating the protective effects of various osmolytes on proteins under environmental stressors (like UV radiation and extreme pH) have shown glycine to be highly effective. researchgate.net Specifically, glycine demonstrated the most significant protective effect on a model protein (bovine serum albumin) under basic and acidic pH conditions as well as UVC radiation. researchgate.net This suggests its potential in formulations designed to protect skin and hair from environmental damage.

Glycine and its salts are used in a wide array of cosmetic products, including moisturizers, creams, and hair care items. specialchem.comresearchgate.net In hair care, it functions as a conditioning agent that softens hair without causing buildup. specialchem.com In skincare, its anti-inflammatory nature is researched for calming irritated skin. specialchem.com As an amino acid derivative, it is also explored for its potential to support collagen production and improve skin elasticity. specialchem.com Derivatives like Sodium Cocoyl Glycinate (B8599266), an amino acid-based surfactant, are developed from glycine and used in mild, hydrating cleansers.

Table 2: Research Focus on Glycine Sodium Salt in Cosmetic Science

Research Area Investigated Property Key Research Findings Citations
Skin Hydration Humectant / Moisturizer Acts as a humectant, drawing moisture to the skin and helping to retain hydration. cymitquimica.comspecialchem.com cymitquimica.comspecialchem.com
Skin & Hair Protection Osmolyte Function Effectively protects proteins from damage caused by pH stress and UVC radiation. researchgate.net
Formulation Ingredient Skin & Hair Conditioning Functions as a skin and hair conditioning agent, improving softness and manageability. thegoodscentscompany.comcir-safety.orgspecialchem.com thegoodscentscompany.comcir-safety.orgspecialchem.com

Potential in Biodegradable Plastics Research

The pursuit of environmentally friendly alternatives to conventional plastics has led to research into biodegradable polymers, with some studies exploring the role of amino acids. usda.govnih.gov The aqueous solubility and biodegradability of compounds like this compound make them interesting candidates for research in this area. acs.org

One area of investigation is the use of amino acids as plasticizers for starch-based bioplastics. usda.gov Plasticizers are necessary to increase the flexibility of inherently brittle materials like starch. usda.gov A study testing various amino acids in starch-glycerol blends found that while glycine was a poor plasticizer in terms of improving mechanical properties like elongation, other amino acids showed promise. usda.gov However, the study also noted that amino acid plasticizers provide the nitrogen required for biodegradation, with proline and urea-plasticized blends being rapidly metabolized by Aspergillus niger. usda.gov This highlights a potential environmental benefit of incorporating such compounds.

Role as a Chemical Reagent in Research and Development

This compound is widely identified and used as a chemical reagent in laboratory and research settings. calpaclab.com Its primary function in this context is as a component in buffer solutions, owing to its ability to help maintain stable pH levels. cymitquimica.comcalpaclab.comspectrumchemical.com

Its applications in biochemical and life science research are diverse. It has been utilized as a component of buffers for homogenizing muscle tissue for protein extraction and in electrophoresis buffers for protein analysis. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk For instance, it was used in a buffer for analyzing whole muscle proteins from several catfish species. scientificlabs.co.uk

Beyond its use in buffers, it is also employed in other specific research protocols. For example, it has been used as a neurotransmitter in the immunohistochemical staining of zebrafish spinal cord sections, highlighting its utility in neuroscience research. sigmaaldrich.comchemdad.com As a derivative of glycine, it is categorized among amino acids and their derivatives used for various research purposes, including peptide synthesis. medchemexpress.commedchemexpress.com It is supplied by chemical companies for laboratory use, specifically for research and development purposes, including the synthesis of other substances.

Table 3: Common Uses of this compound as a Chemical Reagent

Research Field Specific Application Purpose Citations
Biochemistry / Molecular Biology Buffer Component Used in electrophoresis and homogenization buffers to maintain stable pH for protein analysis. calpaclab.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk
Neuroscience Immunohistochemistry Used as a neurotransmitter for staining zebrafish spinal cord sections. sigmaaldrich.comchemdad.com
Chemical Synthesis Reagent Employed as a starting material or reagent in the synthesis of other chemical substances.

Future Research Directions and Emerging Avenues

Advanced Methodological Development for In-Situ Studies

A significant challenge in understanding the behavior of glycine (B1666218) sodium salt hydrate (B1144303), particularly during processes like crystallization, is the ability to observe these phenomena in real-time. pnas.orgbohrium.com Future research will likely focus on the development and application of advanced in-situ analytical methods. Techniques such as single-crystal nucleation spectroscopy (SCNS), which combines Raman microspectroscopy with optical trapping, are paving the way for real-time observation of nucleation events at the molecular level. pnas.org This allows for the identification of transient intermediates and prenucleation aggregates, providing a more complete picture of crystallization pathways. pnas.org

Further development of in-situ techniques like Focused Beam Reflectance Measurement (FBRM) will also be crucial for monitoring crystallization processes in real-time, providing valuable data on crystal size distribution and the influence of process parameters. bohrium.com Additionally, the application of simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) offers a powerful tool for characterizing hydrated salts by providing simultaneous data on mass loss and thermal events, such as melting points of the anhydrous form. exlibrisgroup.com The integration of these and other advanced analytical methods will enable a more dynamic and detailed understanding of the behavior of glycine sodium salt hydrate in various environments.

A summary of advanced analytical techniques for studying hydrated salts is presented in the table below.

Analytical TechniqueInformation ObtainedRelevance to this compound
Single Crystal Nucleation Spectroscopy (SCNS) Real-time observation of nucleation, identification of polymorphs and prenucleation aggregates. pnas.orgElucidating the complex crystallization pathways of glycine in the presence of salts like sodium chloride. pnas.orgnih.gov
Focused Beam Reflectance Measurement (FBRM) Real-time monitoring of crystal size distribution and process parameters during crystallization. bohrium.comOptimizing continuous crystallization processes for glycine and its salts. bohrium.com
Simultaneous TGA/DSC Determination of water content (mass loss) and thermal transitions (melting point) of hydrated salts. exlibrisgroup.comCharacterizing the hydration state and thermal stability of this compound. exlibrisgroup.com
Electrochemical Impedance Spectroscopy (EIS) Measurement of surface mobility and conductivity, providing insights into hydration mechanisms. acs.orgUnderstanding the role of water and ion mobility on the surface of the salt during hydration and dehydration. acs.org
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Real-time measurement of solute concentration in solution during crystallization. acs.orgMonitoring the supersaturation levels and kinetics of glycine crystallization. acs.org

Deeper Understanding of Intermolecular Interactions at the Atomic Level

The properties and behavior of this compound are fundamentally governed by the intricate network of intermolecular interactions within its crystal structure. cymitquimica.com Future research will delve deeper into understanding these interactions at the atomic level. Computational methods, such as Density Functional Theory (DFT), are becoming increasingly powerful tools for modeling and predicting the structure and energetics of hydrated complexes. acs.orgmdpi.com These studies can elucidate the nature of hydrogen bonding between glycine, sodium ions, and water molecules, which dictates the stability and solubility of the hydrate. cymitquimica.comacs.org

Experimental techniques like Fourier transform infrared (FTIR) spectroscopy, particularly in combination with matrix isolation techniques, can provide detailed information about the vibrational modes of glycine and its hydrated complexes, offering insights into the specific hydrogen bonding arrangements. acs.orgberkeley.edu By combining advanced computational and experimental approaches, researchers can build a more comprehensive model of the intermolecular forces at play, which is essential for predicting and controlling the material's properties. Studies have already begun to investigate the interaction of glycine with surfaces, such as iron oxide, revealing how adsorption is influenced by the molecular form of glycine. aip.org

Elucidating Complex Biological Pathways Involving this compound

While glycine itself is a well-known amino acid with numerous biological roles, the specific involvement of its sodium salt hydrate in complex biological pathways is an area ripe for further investigation. sigmaaldrich.comchemdad.com Glycine is a precursor for the synthesis of essential biomolecules like purines, heme, and glutathione (B108866). chemdad.comuomustansiriyah.edu.iq It also functions as a neurotransmitter in the central nervous system. sigmaaldrich.com

Future research will likely focus on how the hydrated salt form influences the bioavailability and metabolic fate of glycine. chemdad.comsigmaaldrich.comsigmaaldrich.com For instance, understanding how this compound interacts with cellular transport mechanisms and enzymatic pathways could reveal new therapeutic possibilities. There is evidence that glycine levels are altered in conditions like obesity and type 2 diabetes, suggesting a role in metabolic regulation. chemdad.comsigmaaldrich.comsigmaaldrich.com Furthermore, the biosynthesis of glycine betaine, a compound crucial for salinity tolerance in some organisms, involves glycine methylation pathways that could be influenced by the availability of glycine from its salt forms. nih.gov Elucidating these complex pathways could lead to novel interventions for metabolic disorders and a better understanding of cellular stress responses.

Key metabolic roles of glycine are summarized in the table below.

Metabolic RoleDescription
Heme Synthesis Glycine is a crucial component in the initial step of heme production. uomustansiriyah.edu.iq
Glutathione Synthesis It is one of the three amino acids that form the antioxidant glutathione. uomustansiriyah.edu.iq
Purine (B94841) Synthesis Glycine contributes to the formation of the purine nucleus, a fundamental component of DNA and RNA. uomustansiriyah.edu.iq
Creatine Synthesis Glycine serves as a precursor for the synthesis of creatine, important for energy metabolism in muscle. uomustansiriyah.edu.iq
Neurotransmission Glycine acts as an inhibitory neurotransmitter in the central nervous system. sigmaaldrich.com
Detoxification The body uses glycine to conjugate with substances like benzoic acid to form hippuric acid for excretion. wikipedia.org

Exploring Novel Applications in Materials Science and Biotechnology

The unique properties of this compound and its derivatives are opening up new possibilities in materials science and biotechnology. The biocompatibility and piezoelectric properties of glycine crystals make them promising for applications in bioelectronics and implantable devices. acs.orgosti.gov Future research will likely focus on controlling the crystallization of specific polymorphs of glycine to enhance these properties. pnas.orgnih.gov

The ability of glycine derivatives to be synthesized through environmentally friendly methods further enhances their appeal for various applications. google.comacs.orgnih.gov In biotechnology, the functionalization of materials like polycaprolactone (B3415563) scaffolds with glycine-peptide conjugates has been shown to improve endothelial cell adhesion and growth, highlighting its potential in tissue engineering. tugraz.at Additionally, glycine derivatives are being explored as versatile starting materials for the synthesis of other complex amino acids and have been investigated for their potential in creating biocompatible graphene-based materials. scilit.comresearchgate.net The use of glycine and its derivatives as ligands in bioinorganic chemistry also presents a broad area for future exploration. nih.gov

Q & A

Basic: What experimental methods are recommended for synthesizing glycine sodium salt hydrate in the laboratory?

Methodological Answer:
this compound can be synthesized via neutralization of glycine with sodium hydroxide in aqueous media. A typical protocol involves:

  • Dissolving equimolar amounts of glycine and NaOH in deionized water under controlled pH (8–10).
  • Crystallization by slow evaporation at 4°C, followed by vacuum filtration to isolate the hydrate .
  • Characterization via X-ray diffraction (XRD) to confirm crystal structure and thermogravimetric analysis (TGA) to quantify water content.
    Key Consideration: Monitor ionic interactions in the solvent, as molten salt hydrate systems (e.g., ZnCl₂ or LiCl) can influence crystallization kinetics and hydrate stability .

Basic: How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer:

  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent deliquescence due to hygroscopicity.
  • Maintain temperature below 25°C and humidity <40% RH to avoid decomposition into glycine and sodium carbonate .
  • Regularly test purity via HPLC (using a polar stationary phase) to detect degradation products like ammonia or oxidized byproducts .

Advanced: How does this compound influence the kinetics of gas hydrate formation in CO₂ sequestration studies?

Methodological Answer:

  • Glycine sodium salt acts as a kinetic inhibitor by adsorbing at the hydrate-water interface, disrupting hydrogen bonding.
  • Experimental Design:
    • Use high-pressure reactors under isochoric conditions to simulate CO₂ hydrate formation.
    • Measure gas uptake via pressure decay and hydrate growth rates via Raman spectroscopy or NMR to quantify glycine’s inhibitory effect .
    • Compare with halide salts (e.g., NaBr) to assess anion-specific impacts on hydrate morphology .
      Data Contradiction Alert: Some studies report glycine enhances hydrate stability at low concentrations (≤50 mM) but inhibits at higher concentrations (>100 mM), requiring careful calibration .

Advanced: What analytical techniques are optimal for characterizing this compound in mixed ionic systems?

Methodological Answer:

  • Surface Potential Measurements: Use zeta potential analyzers to assess ionic interactions in solutions containing halides or sulfates .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity between glycine sodium salt and target molecules (e.g., proteins) in buffer systems .
  • Synchrotron XRD: Resolve structural changes in hydrate lattices under varying temperatures or pressures .
    Pitfall Avoidance: Avoid FTIR for aqueous systems due to overlapping O-H and N-H bands; opt for solid-state NMR instead .

Advanced: How can this compound be utilized in enzymatic assays without interfering with activity measurements?

Methodological Answer:

  • Neuraminidase Assay Protocol:
    • Use glycine sodium salt as a buffer component (pH 9.0) with Munana substrate (20 mM).
    • Quench reactions with glycine-ethanol (0.1 M) to stabilize fluorescence signals without denaturing enzymes .
    • Validate via dose-response curves using logistic regression to ensure linearity in activity measurements .
      Critical Note: Glycine’s zwitterionic properties may chelate metal ions; supplement assays with Ca²⁺/Mg²⁺ if metalloenzymes are involved .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Spill Management: Avoid dry sweeping; use wet vacuums to minimize dust inhalation. Decontaminate with 5% acetic acid to neutralize residual alkalinity .
  • Emergency Response: For ingestion, administer milk or water (2–4 cups) but do not induce vomiting . For inhalation, move to fresh air and monitor for respiratory distress .

Advanced: What molecular dynamics (MD) simulation parameters best model this compound in aqueous environments?

Methodological Answer:

  • Force Fields: Use CHARMM36 or AMBER ff14SB with TIP3P water models to simulate glycine’s zwitterionic behavior.
  • Simulation Setup:
    • Embed glycine sodium salt in a 10 Å water box with Na⁺ counterions.
    • Apply periodic boundary conditions and PME electrostatics.
    • Analyze hydrogen-bond lifetimes and ion pair formation using GROMACS or NAMD .
      Validation: Cross-reference simulation results with experimental dynamic light scattering (DLS) data to confirm aggregation dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.